REACTION_SMILES
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[F:38][C:39]([F:40])([F:41])[C:42]([OH:43])=[O:44].[N:34](=[O:35])[O-:36].[NH2:1][c:2]1[c:3](-[c:14]2[cH:15][c:16]([NH:21][C:22]([c:23]3[cH:24][c:25]([C:29]([F:30])([F:31])[F:32])[cH:26][cH:27][cH:28]3)=[O:33])[cH:17][cH:18][c:19]2[Cl:20])[cH:4][c:5]2[c:6]([n:7][c:8]([S:11][CH3:12])[n:9][cH:10]2)[n:13]1.[Na+:37]>>[c:2]1(=[O:35])[c:3](-[c:14]2[cH:15][c:16]([NH:21][C:22]([c:23]3[cH:24][c:25]([C:29]([F:30])([F:31])[F:32])[cH:26][cH:27][cH:28]3)=[O:33])[cH:17][cH:18][c:19]2[Cl:20])[cH:4][c:5]2[c:6]([n:7][c:8]([S:11][CH3:12])[n:9][cH:10]2)[nH:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=N[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CSc1ncc2cc(-c3cc(NC(=O)c4cccc(C(F)(F)F)c4)ccc3Cl)c(N)nc2n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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CSc1ncc2cc(-c3cc(NC(=O)c4cccc(C(F)(F)F)c4)ccc3Cl)c(=O)[nH]c2n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |